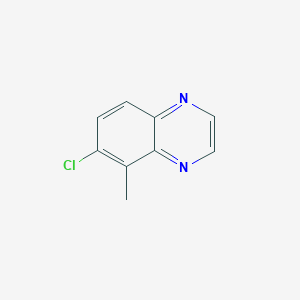
6-Chloro-5-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylquinoxaline typically involves the condensation of 2-chloroaniline with 2,3-butanedione in the presence of a catalyst. One efficient method includes using titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable.
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with similar biological activities.
6-Chloroquinoxaline: Lacks the methyl group but shares similar properties.
5-Methylquinoxaline: Lacks the chloro group but has comparable applications.
Uniqueness: 6-Chloro-5-methylquinoxaline is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
6-chloro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
Clave InChI |
USDDREHBYHCSOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NC=CN=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















